Cas no 289629-29-4 (N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide)
N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide
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- Inchi: 1S/C15H15NO3S/c1-19-15-9-7-14(8-10-15)16-20(17,18)12-11-13-5-3-2-4-6-13/h2-12,16H,1H3
- InChI Key: OCHSTFBIKFCACY-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=C(OC)C=C1)(=O)=O)=CC1=CC=CC=C1
N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16013-1.0g |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95% | 1.0g |
$574.0 | 2023-02-09 | |
| Enamine | EN300-16013-2.5g |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95% | 2.5g |
$1189.0 | 2023-02-09 | |
| Enamine | EN300-16013-5.0g |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95% | 5.0g |
$1507.0 | 2023-02-09 | |
| Enamine | EN300-16013-10.0g |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95% | 10.0g |
$1895.0 | 2023-02-09 | |
| Enamine | EN300-16013-1000mg |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95.0% | 1000mg |
$574.0 | 2023-09-23 | |
| Enamine | EN300-16013-2500mg |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95.0% | 2500mg |
$1189.0 | 2023-09-23 | |
| Enamine | EN300-16013-5000mg |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95.0% | 5000mg |
$1507.0 | 2023-09-23 | |
| Enamine | EN300-16013-10000mg |
N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide |
289629-29-4 | 95.0% | 10000mg |
$1895.0 | 2023-09-23 |
N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide
Research Briefing on N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide (CAS: 289629-29-4): Recent Advances and Applications
N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide (CAS: 289629-29-4) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been investigated for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the methoxyphenyl and phenylethene moieties contributes to its diverse pharmacological profile, making it a promising candidate for further development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The study utilized molecular docking and kinetic assays to reveal the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects.
In addition to its anti-inflammatory properties, N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide has shown promise in oncology research. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer cells, through the activation of the intrinsic apoptotic pathway. The researchers attributed this effect to the compound's ability to modulate the expression of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
The synthesis and structural optimization of N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide have also been areas of active research. A recent publication in Tetrahedron Letters (2023) described an efficient synthetic route for this compound, employing a palladium-catalyzed coupling reaction to achieve high yields and purity. The study highlighted the importance of the sulfonamide group in enhancing the compound's stability and bioavailability, which are critical factors for its potential therapeutic applications.
Despite these advancements, challenges remain in the development of N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide as a drug candidate. Pharmacokinetic studies have indicated that the compound exhibits moderate oral bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is exploring the use of prodrug strategies and formulation technologies to address these limitations and enhance the compound's therapeutic potential.
In conclusion, N-(4-Methoxyphenyl)-2-phenylethene-1-sulfonamide (CAS: 289629-29-4) represents a versatile scaffold with significant promise in drug discovery. Its multifaceted biological activities, coupled with recent advances in synthetic methodologies, position it as a valuable candidate for further investigation. Future studies should focus on elucidating its structure-activity relationships, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models of disease.
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